molecular formula C11H12ClNOS B5025566 4-(2-chlorophenoxy)butyl thiocyanate

4-(2-chlorophenoxy)butyl thiocyanate

Cat. No.: B5025566
M. Wt: 241.74 g/mol
InChI Key: KJOLEQPIRPOBTN-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)butyl thiocyanate is an organic compound with the molecular formula C11H12ClNOS It is a member of the thiocyanate family, which is characterized by the presence of the thiocyanate functional group (R-SCN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenoxy)butyl thiocyanate typically involves the reaction of 4-(2-chlorophenoxy)butyl bromide with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:

C6H4ClOCH2CH2CH2Br+KSCNC6H4ClOCH2CH2CH2SCN+KBr\text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCH}_2\text{CH}_2\text{CH}_2\text{SCN} + \text{KBr} C6​H4​ClOCH2​CH2​CH2​Br+KSCN→C6​H4​ClOCH2​CH2​CH2​SCN+KBr

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenoxy)butyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The thiocyanate group can be reduced to form thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiols.

Scientific Research Applications

4-(2-Chlorophenoxy)butyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)butyl thiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 4-Chlorobenzoyl thiocyanate
  • 3-(2-Chlorophenoxy)propyl thiocyanate
  • 3,5-Ditert-butyl-4-hydroxyphenyl thiocyanate

Comparison: 4-(2-Chlorophenoxy)butyl thiocyanate is unique due to its specific structure, which allows for selective interactions with biological molecules. Compared to other thiocyanate compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenoxy)butyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLEQPIRPOBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCSC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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